molecular formula C14H8ClF3N2 B11836168 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine CAS No. 885270-49-5

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine

Cat. No.: B11836168
CAS No.: 885270-49-5
M. Wt: 296.67 g/mol
InChI Key: DLRICQYDMNNPLG-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by the presence of a chloro group at the 7th position and a trifluoromethyl-substituted phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine, which undergoes a cross-coupling reaction with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: The pyrazolo[1,5-A]pyridine core can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

The biological activities of 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine can be categorized into several key areas:

Anticancer Activity

Recent studies indicate that compounds within the pyrazolo[1,5-A]pyridine family exhibit significant anticancer properties. Research has demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. For instance, a related compound was shown to induce apoptosis in K562 cells, suggesting that this compound may possess similar effects due to its structural analogies.

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth. Preliminary studies suggest that this compound may serve as a scaffold for developing selective kinase inhibitors.

Anti-inflammatory Properties

Research into pyrazolo compounds has also highlighted their potential anti-inflammatory effects. Some derivatives have shown promise in inhibiting phosphodiesterase enzymes, which play a role in inflammatory responses. This suggests that this compound could be explored for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives of pyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. For example, a related study indicated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line for a structurally similar compound.

Case Study 2: Kinase Inhibition

A study focused on the synthesis of new kinase inhibitors derived from pyrazolo[1,5-A]pyridines demonstrated significant activity against aurora kinases. The findings suggest that modifications to the pyrazolo structure could enhance selectivity and potency against these targets.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in K562 cells
Kinase InhibitionPotential inhibitor of aurora kinases
Anti-inflammatoryInhibits phosphodiesterase enzymes

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its high binding affinity and selectivity in biological systems, making it a valuable compound in medicinal chemistry and other research fields .

Biological Activity

7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C14H8ClF3N2
  • Molecular Weight : 296.675 g/mol
  • CAS Number : 885270-49-5

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds have shown potential as inhibitors of specific enzymes, such as mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .
  • Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazolo[1,5-a]pyridine scaffold can significantly influence biological activity. Key findings include:

  • Substituents at the 3 and 5 positions of the phenyl ring can enhance potency against M.tb.
  • The presence of a trifluoromethyl group at the para position increases lipophilicity and may improve membrane permeability .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundMycobacterial ATP synthase inhibitor0.2 - 1.5
Analog AAnticancer (HeLa cells)0.36
Analog BCDK2 Inhibitor0.36
Analog CCDK9 Inhibitor1.8

Case Studies

  • Antitubercular Activity : A study demonstrated that specific analogs of pyrazolo[1,5-a]pyridine exhibited potent inhibition of M.tb growth in vitro and were effective in an acute mouse model of tuberculosis .
  • Anticancer Potential : Research highlighted that certain derivatives showed promising results against multiple cancer cell lines, indicating their potential as anticancer agents. The compounds induced cell cycle arrest and apoptosis in HeLa and other tumor cell lines .

Properties

CAS No.

885270-49-5

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

7-chloro-2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-13-6-2-5-11-8-12(19-20(11)13)9-3-1-4-10(7-9)14(16,17)18/h1-8H

InChI Key

DLRICQYDMNNPLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=C2)C=CC=C3Cl

Origin of Product

United States

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